3-Methylisoquinolin-5-ol
Description
3-Methylisoquinolin-5-ol (CAS: 215237-76-6) is a heterocyclic aromatic compound featuring a methyl group at position 3 and a hydroxyl group at position 5 of the isoquinoline scaffold. It is synthesized via optimized routes with reported yields up to 95% under specific conditions, though alternative methods may yield as low as 22% depending on reaction parameters . The compound is commercially available with a purity of 97% and is primarily used in pharmaceutical and chemical research .
Properties
IUPAC Name |
3-methylisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9-8(6-11-7)3-2-4-10(9)12/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXHHRCNCNTDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the reaction of benzylamine with 1,1-dimethoxypropan-2-one in dichloromethane, followed by cyclization and condensation reactions . These reactions typically require specific conditions such as the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and the desired yield. Industrial processes may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3-Methylisoquinolin-5-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure allows the compound to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function . These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
3-Methoxyisoquinolin-5-amine (CAS: 1374652-73-9)
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight: 174.2 g/mol (identical to 3-Methylisoquinolin-5-ol).
- Key Differences: Functional Groups: Replaces the hydroxyl group with an amine (-NH₂) and introduces a methoxy (-OCH₃) group at position 3. Applications: Primarily used in biochemical research, with strict restrictions on human use . Stability: Requires storage at 2–8°C with protection from light, indicating higher sensitivity compared to this compound .
8-Amino-3-methylisoquinolin-5-ol (CAS: 1596879-03-6)
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.2 g/mol.
- Safety Data: Limited hazard information is available, though precautions for handling reactive amines (e.g., skin/eye protection) are implied .
Indenoisoquinoline Derivatives (e.g., Compound 15 in )
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₉NO | 159.19 | -CH₃ (C3), -OH (C5) | Pharmaceutical research |
| 3-Methoxyisoquinolin-5-amine | C₁₀H₁₀N₂O | 174.20 | -OCH₃ (C3), -NH₂ (C5) | Biochemical studies |
| 8-Amino-3-methylisoquinolin-5-ol | C₁₀H₁₀N₂O | 174.20 | -CH₃ (C3), -OH (C5), -NH₂ (C8) | Synthetic intermediates |
Research Findings and Implications
- This compound lacks the DNA-targeting moieties present in indenoisoquinolines, limiting its direct anticancer applications but making it a versatile scaffold for further functionalization .
- 3-Methoxyisoquinolin-5-amine’s light sensitivity suggests it may degrade under standard laboratory conditions, necessitating specialized storage .
Biological Activity
3-Methylisoquinolin-5-ol is a compound belonging to the isoquinoline family, which is characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial effects, and modulation of enzymatic pathways.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group at the fifth position of the isoquinoline ring, which significantly influences its biological activity. The molecular formula is with a molecular weight of approximately 159.19 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, particularly those dependent on specific signaling pathways. For instance, it has been noted to interfere with the WNT signaling pathway, which is often dysregulated in colorectal cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
| Activity | Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in colorectal cancer cell lines | |
| Apoptosis Induction | Increased apoptosis in treated cells | |
| WNT Pathway Modulation | Suppression of oncogenic signaling |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing viability. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Escherichia coli | 32 µg/mL | Growth inhibition |
| Staphylococcus aureus | 16 µg/mL | Bactericidal effect |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it interacts with cytochrome P450 enzymes, affecting drug metabolism and possibly leading to altered pharmacokinetics of co-administered drugs.
- Signal Transduction Modulation : By influencing pathways such as MAPK and WNT, this compound can modulate cellular responses to growth factors and other stimuli, potentially leading to altered cellular behavior in cancerous tissues.
Case Studies
Several studies have specifically focused on the pharmacological potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including HCT116 (colorectal) and MCF7 (breast). Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 15 µM to 25 µM, indicating significant anticancer potential.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial activity against both gram-positive and gram-negative bacteria. The compound exhibited a broad spectrum of activity, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
